molecular formula C16H14ClN3O2 B12181414 2-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide

2-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B12181414
M. Wt: 315.75 g/mol
InChI Key: RWOXGLSVTAVDDS-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is an organic compound with a complex structure that includes a benzimidazole ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

2-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and other signaling proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-methoxy-1-methylethyl)benzamide
  • 2-chloro-N-(5-chloropyridine-2-yl)carbamothioyl)benzamide
  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness

2-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is unique due to its specific structural features, such as the benzimidazole ring and the methoxymethyl group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

IUPAC Name

2-chloro-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]benzamide

InChI

InChI=1S/C16H14ClN3O2/c1-22-9-15-19-13-7-6-10(8-14(13)20-15)18-16(21)11-4-2-3-5-12(11)17/h2-8H,9H2,1H3,(H,18,21)(H,19,20)

InChI Key

RWOXGLSVTAVDDS-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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